molecular formula C7H3I2N B1587617 2,5-Diiodobenzonitrile CAS No. 79887-24-4

2,5-Diiodobenzonitrile

Cat. No. B1587617
CAS RN: 79887-24-4
M. Wt: 354.91 g/mol
InChI Key: SXOHPRPFFZRIJO-UHFFFAOYSA-N
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Description

2,5-Diiodobenzonitrile is an otherwise unremarkable molecule that has made history. It’s the first molecule to be observed individually in the gas phase with the use of X-ray diffraction . The iodine atoms in the molecule scatter X-rays strongly, providing a two-center interference pattern .


Molecular Structure Analysis

The molecular structure of 2,5-Diiodobenzonitrile has been studied using X-ray diffraction. The iodine atoms provide a two-center interference pattern that functions similarly to the classic double-slit experiment . The I–I distance was found to be 800 pm, which was longer than the value the researchers had expected .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Diiodobenzonitrile is 354.92 . It is a solid at room temperature .

Scientific Research Applications

X-ray Diffraction Studies

2,5-Diiodobenzonitrile: has been a molecule of historical significance in the field of X-ray diffraction. It was the first molecule to be observed individually in the gas phase using X-ray diffraction techniques . The choice of this molecule for such a study was due to the strong X-ray scattering properties of its iodine atoms. This property allowed researchers to observe a two-center interference pattern, akin to the classic double-slit experiment, providing valuable insights into molecular structures and behaviors .

Free-Electron Laser Science

In the realm of free-electron laser science , 2,5-Diiodobenzonitrile played a pivotal role. The molecule’s iodine atoms’ ability to scatter X-rays powerfully made it an ideal candidate for experiments at the Center for Free-Electron Laser Science in Hamburg, Germany. These studies have contributed to advancing our understanding of molecular imaging and have paved the way for future research in the field .

Molecular Interference Pattern Analysis

The interference pattern produced by the iodine atoms of 2,5-Diiodobenzonitrile has been instrumental in validating quantum mechanical predictions. The observed pattern confirmed the I–I distance to be 800 pm, which was a significant finding as it was longer than the expected value. This has implications for the study of molecular dimensions and electron distribution within molecules .

Chemical Education and Outreach

As the American Chemical Society’s Molecule of the Week , 2,5-Diiodobenzonitrile served as an educational tool, highlighting the importance of molecular studies and X-ray diffraction to a broader audience. It has been used to inspire interest in chemistry and related sciences, demonstrating the practical applications of theoretical concepts .

Quantum Chemistry Research

The molecule’s unique properties have made it a subject of interest in quantum chemistry research . Its strong X-ray scattering capabilities mean that it can be used to test and refine computational models that predict molecular behavior and interactions at the quantum level .

Development of Diffractive Imaging Techniques

2,5-Diiodobenzonitrile’s role in the development of diffractive imaging techniques cannot be overstated. By providing a clear interference pattern, it has helped in the pursuit of achieving atomic resolution in the imaging of isolated molecules, which is a significant milestone in the field of molecular physics .

Radiation Protection Research

While not directly related to 2,5-Diiodobenzonitrile, the research methodologies developed through its study have been applied to other areas, such as investigating radiation protection agents for ionized molecules. This cross-disciplinary application showcases the broader impact of fundamental research on this molecule .

Safety and Hazards

The safety data sheet for 2,5-Diiodobenzonitrile indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The use of 2,5-Diiodobenzonitrile in X-ray diffraction studies has opened up new possibilities for observing individual molecules in the gas phase . This could have significant implications for future research in molecular physics and chemistry.

properties

IUPAC Name

2,5-diiodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOHPRPFFZRIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397038
Record name 2,5-diiodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodobenzonitrile

CAS RN

79887-24-4
Record name 2,5-Diiodobenzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-diiodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diiodobenzonitril
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,5-Diiodobenzonitrile particularly well-suited for gas-phase electron diffraction experiments?

A1: 2,5-Diiodobenzonitrile possesses several characteristics that make it suitable for gas-phase electron diffraction:

  • Presence of Heavy Atoms (Iodine): The two iodine atoms in its structure are considerably larger and heavier than carbon or hydrogen atoms. This leads to stronger scattering of electrons, resulting in a more intense and information-rich diffraction signal. [, ] This is crucial for achieving high-resolution structural information.
  • Asymmetric Structure: Unlike highly symmetrical molecules, 2,5-Diiodobenzonitrile's asymmetry provides a more unique and easily interpretable diffraction pattern. [] This allows for more accurate determination of bond lengths and angles within the molecule.
  • Volatility: This compound can be readily vaporized to form a gaseous sample, a prerequisite for gas-phase electron diffraction experiments. []

Q2: How does controlling the orientation of 2,5-Diiodobenzonitrile molecules in the gas phase enhance electron diffraction data?

A2: Randomly oriented molecules produce averaged diffraction patterns with reduced structural information. By aligning and controlling the orientation of 2,5-Diiodobenzonitrile molecules using techniques like laser alignment or electric fields, researchers can obtain significantly clearer diffraction patterns. [, ] This allows for the determination of three-dimensional molecular structures with greater accuracy, providing more comprehensive insights into the molecule's geometry.

Q3: What are the potential future applications of using 2,5-Diiodobenzonitrile in electron diffraction research?

A3: The use of 2,5-Diiodobenzonitrile in gas-phase electron diffraction paves the way for several exciting research avenues:

  • Ultrafast Dynamics: By combining electron diffraction with ultrafast lasers, researchers can study the structural changes that molecules undergo during chemical reactions with femtosecond (10^-15 seconds) resolution. []
  • Large Biomolecule Imaging: This research could provide the foundation for studying the structure and dynamics of larger, more complex molecules that are difficult to crystallize, including biologically relevant molecules. []

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